molecular formula C15H13ClN4O B033021 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867330-72-1

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine

Cat. No.: B033021
CAS No.: 867330-72-1
M. Wt: 300.74 g/mol
InChI Key: JFPQJONXEVRXFI-UHFFFAOYSA-N
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Description

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine is a complex organic compound that belongs to the class of benzo[e][1,2,4]triazin-3-amines This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and a methyl group on the benzo[e][1,2,4]triazin-3-amine core

Preparation Methods

The synthesis of 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[e][1,2,4]triazin-3-amine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and methoxy groups: This step involves the selective chlorination and methoxylation of the phenyl ring.

Chemical Reactions Analysis

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds to 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine include other benzo[e][1,2,4]triazin-3-amines with different substituents. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of chloro and methoxy groups in this compound distinguishes it from other related compounds.

Properties

IUPAC Name

7-(2-chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-8-5-9(6-13-14(8)18-15(17)20-19-13)11-7-10(21-2)3-4-12(11)16/h3-7H,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPQJONXEVRXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)N)C3=C(C=CC(=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647589
Record name 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867330-72-1
Record name 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-bromo-5-methyl-benzo[1,2,4]triazin-3-ylamine (33.47 mmol, 1.0 equiv), 1-chloro-4-methoxy-2-boronic acid (50.21 mmol, 1.5 equiv), Pd(PPH3)4 (3.347 mmol, 0.1 equiv), and Na2CO3 (133.9 mmol, 4.0 equiv) were dissolved in DME/EtOH/water 6:1:1 and refluxed at 100° C. under an argon blanket for 4 h. The reaction was cooled to room temperature, diluted with 100 mL DCM and filtered. The precipitate that was recovered was suspended in water, filtered and rinsed with ether. The precipitate afforded 7-(2-chloro-5-methoxy-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine, as a green solid (8.37 g, 84% yield). Rf=0.85 (9:1 DCM/MeOH). 1H NMR (DMSO-d6): δ 3.35 (s, 6H), 7.01 (dd, J=8.8 Hz, J=3.0, 1H), 7.09 (d, J=3.0 Hz, 1H), 7.48 (d, J=8.8 Hz, 1H), 7.75 (bm, 2H). MS (ES+) m/z=303. LC retention time 3.03 min.
Quantity
33.47 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-4-methoxy-2-boronic acid
Quantity
50.21 mmol
Type
reactant
Reaction Step One
Quantity
133.9 mmol
Type
reactant
Reaction Step One
Name
DME EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.347 mmol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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